molecular formula C12H11BrO2Zn B14888349 4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide

4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide

Cat. No.: B14888349
M. Wt: 332.5 g/mol
InChI Key: ZGDIFGYQQUJDMG-UHFFFAOYSA-M
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Description

4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M THF solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in large commercial quantities or custom sizes as per the requirement .

Chemical Reactions Analysis

Types of Reactions

4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its furan moiety, which imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules .

Properties

Molecular Formula

C12H11BrO2Zn

Molecular Weight

332.5 g/mol

IUPAC Name

bromozinc(1+);2-(phenylmethoxymethyl)furan

InChI

InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-8H,9-10H2;1H;/q-1;;+2/p-1

InChI Key

ZGDIFGYQQUJDMG-UHFFFAOYSA-M

Canonical SMILES

C1=COC(=C1)COCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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